molecular formula C11H10FNO2 B1404105 (3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol CAS No. 1159600-05-1

(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Cat. No.: B1404105
CAS No.: 1159600-05-1
M. Wt: 207.2 g/mol
InChI Key: OWSBMDKEUMMGNW-UHFFFAOYSA-N
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Description

(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the isoxazole ring, along with a methanol group. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery.

Scientific Research Applications

(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol has several scientific research applications:

Preparation Methods

The synthesis of (3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring. The reaction conditions typically involve the use of a metal catalyst such as copper (I) or ruthenium (II) to facilitate the cycloaddition process . Another approach is the metal-free synthesis of isoxazoles, which employs eco-friendly synthetic strategies to avoid the use of toxic metal catalysts .

Chemical Reactions Analysis

(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.

Mechanism of Action

The mechanism of action of (3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol can be compared with other similar compounds, such as:

These compounds share the isoxazole core structure but differ in the substituents attached to the phenyl ring

Properties

IUPAC Name

[3-(2-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-7-9(6-14)11(13-15-7)8-4-2-3-5-10(8)12/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSBMDKEUMMGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241125
Record name 3-(2-Fluorophenyl)-5-methyl-4-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159600-05-1
Record name 3-(2-Fluorophenyl)-5-methyl-4-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159600-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluorophenyl)-5-methyl-4-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (73.6 g, 295 mmol) in THF (977 mL) was added portionwise lithiumaluminiumhydride (6.48 g, 162 mmol) over 20 min, at 0° C., and the reaction mixture was stirred at room temperature for 2.5 h. The mixture was then cooled to 0° C. and water (7.5 mL) added followed by sodium hydroxide (15% solution, 7.5 mL) and then again with water (21 mL). The precipitate was then filtered off and washed with THF. The combined washings and filtrate were then evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=75:25) afforded the title compound (34.7 g, 57%) which was obtained as a light yellow oil. MS: m/e=208.0 [M+H]+.
Quantity
73.6 g
Type
reactant
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step One
Name
Quantity
977 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
21 mL
Type
reactant
Reaction Step Four
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 2
(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 3
(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 5
(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 6
(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

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